5-氟嘧啶-2,4-二胺

描述

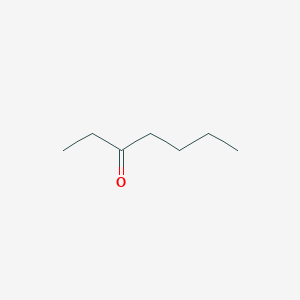

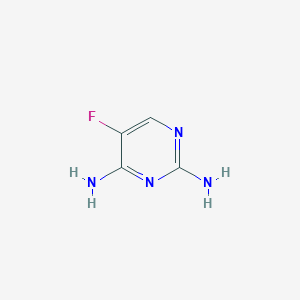

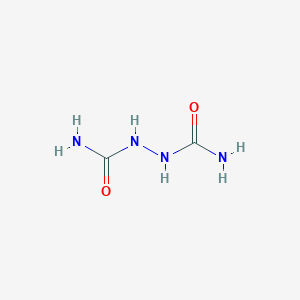

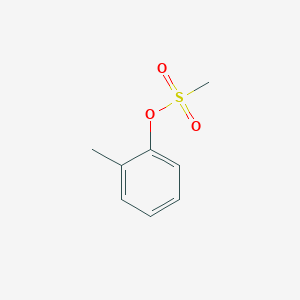

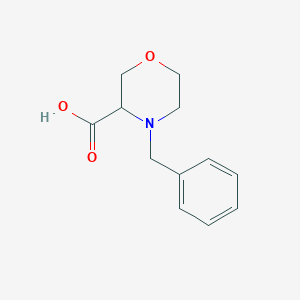

5-Fluoropyrimidine-2,4-diamine derivatives are a class of compounds that have garnered significant interest due to their biological activities, particularly as inhibitors of various enzymes and as potential anticancer and antiviral agents. These compounds are structurally characterized by a pyrimidine ring substituted with a fluorine atom at the 5-position and amino groups at the 2 and 4 positions.

Synthesis Analysis

The synthesis of these compounds often involves regioselective substitution reactions and the use of protective groups to achieve the desired substitution pattern on the pyrimidine ring. For instance, the synthesis of 2,4-diamino-5-aryl-6-ethylpyrimidines as nonclassical inhibitors of dihydrofolate reductase (DHFR) from Pneumocystis carinii and Toxoplasma gondii involves the reaction of chloro- or fluoronitrophenyl-ethylpyrimidine with various substituted benzylamine or N-methylbenzylamine derivatives . Another approach for synthesizing 5-fluoropyrimidine-2-carboxamides and 5-fluoropyrimidine-4-carboxamides, which are potential kinase inhibitors, includes regioselective substitution followed by amide formation .

Molecular Structure Analysis

The molecular structure of these compounds is crucial for their biological activity. For example, the crystal structure of a 5-iodopyrimidine-2,4-dione derivative has been determined, providing insights into the potential drug interactions with biological targets . The presence of halogen atoms, such as fluorine, can significantly influence the molecular conformation and electronic properties of the pyrimidine ring, affecting its binding affinity to target enzymes.

Chemical Reactions Analysis

5-Fluoropyrimidine-2,4-diamines can undergo various chemical reactions, including the formation of carbamates in the presence of carbonate under alkaline conditions, as observed with alpha-fluoro-beta-alanine (FBAL), a major catabolite of fluoropyrimidines . Additionally, the presence of a fluorine atom can enhance the acidity of adjacent hydrogen atoms, facilitating H-D exchange reactions under base catalysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-fluoropyrimidine-2,4-diamines are influenced by their molecular structure. These compounds often exhibit high thermal stability and resistance to chemical degradation. For instance, polyimides derived from 5-aminopyrimidine show excellent thermal stability and mechanical properties, which are attributed to the pyrimidine unit within the polymer backbone . The presence of fluorine also affects the electronic properties of the molecule, which can be probed using techniques such as 19F nuclear magnetic resonance (NMR) .

科学研究应用

抗癌应用:5-氟嘧啶,包括 5-氟尿嘧啶,被广泛用作治疗各种癌症的抗代谢药物。这些衍生物已在胃肠道和非胃肠道恶性肿瘤中显示出疗效,S-1 等口服制剂旨在提高抗肿瘤活性和降低毒性 (Saif, Syrigos, & Katirtzoglou,2009)。另一项研究重点介绍了 2,4-二取代-5-氟嘧啶作为潜在激酶抑制剂的新型合成路线,表明它们在靶向癌症治疗中的作用 (Wada 等,2012)。

心脏毒性和安全性:一些研究集中在与氟嘧啶相关的心脏毒性,强调了理解和减轻潜在致命毒性的必要性。研究深入探讨了氟嘧啶诱导的心脏毒性的发病机制和治疗策略 (Depetris 等,2018)。

药物遗传学和个体化治疗:研究还集中在氟嘧啶的药物遗传学上。5-FU 代谢途径中酶活性的变异会影响治疗的代谢和疗效。研究建议对 DPYD 和 TYMS 等基因进行药物遗传学检测,以预测和管理氟嘧啶相关的毒性,提倡个体化治疗方法以提高患者安全性 (Henricks 等,2017)。

影像和药物监测:氟化药物的物理性质使其适合使用正电子发射断层扫描 (PET) 和核磁共振 (NMR) 等影像技术进行研究。这些方法提供了氟嘧啶在靶位点的归宿见解,并协助制定剂量个体化策略 (Wolf, Presant, & Waluch,2003)。

安全和危害

属性

IUPAC Name |

5-fluoropyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5FN4/c5-2-1-8-4(7)9-3(2)6/h1H,(H4,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMTFEZUZAHJEFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)N)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70292273 | |

| Record name | 5-fluoropyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70292273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoropyrimidine-2,4-diamine | |

CAS RN |

155-11-3 | |

| Record name | 5-Fluoro-2,4-pyrimidinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC81284 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81284 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-fluoropyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70292273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,4-Dioxaspiro[4.5]dec-6-ene](/img/structure/B89994.png)